molecular formula C14H12N2 B8174552 6-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine

6-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8174552
M. Wt: 208.26 g/mol
InChI Key: IIQGBELUBHCIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(m-Tolyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted at the 6-position with a meta-tolyl (3-methylphenyl) group. The pyrrolo[2,3-b]pyridine scaffold is a fused bicyclic system combining pyrrole and pyridine rings, which is widely explored in medicinal chemistry due to its structural similarity to purines and ability to interact with biological targets via hydrogen bonding and hydrophobic interactions . This compound is hypothesized to exhibit kinase inhibitory activity, similar to other pyrrolo[2,3-b]pyridine derivatives .

Properties

IUPAC Name

6-(3-methylphenyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-3-2-4-12(9-10)13-6-5-11-7-8-15-14(11)16-13/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQGBELUBHCIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent reaction involving a pyridine derivative, an aldehyde, and an amine can be employed to form the pyrrolo[2,3-b]pyridine core . The reaction conditions typically include the use of a catalyst such as palladium or copper, and the reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of 6-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring or the pyridine core are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, copper

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 6-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine are influenced by its substitution pattern. Below is a comparative analysis with structurally related pyrrolo[2,3-b]pyridine derivatives:

Table 1: Structural and Functional Comparison of Selected Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituent Position Substituent Group Biological Target Key Findings References
6-(m-Tolyl)-1H-pyrrolo[2,3-b]pyridine 6 m-Tolyl c-KIT (hypothesized) Predicted to exhibit mutant-selective inhibition due to hydrophobic interactions.
5-(m-Tolyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine 5, 3 m-Tolyl, 3,4-dimethoxyphenyl c-KIT Demonstrated potent inhibition of D816V-mutant c-KIT (IC₅₀ = 60 nM).
6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine 6 3-CF₃-phenyl Undisclosed Electron-withdrawing CF₃ group may enhance metabolic stability vs. m-tolyl.
6-Ethynyl-1H-pyrrolo[2,3-b]pyridine 6 Ethynyl Bacterial nitric oxide synthase (NOS) Polar ethynyl group facilitates π-π stacking; moderate inhibitory activity.
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine 3 Pyrazolyl Multiple kinases Broad-spectrum kinase inhibition due to pyrazole’s hydrogen-bonding capacity.
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine 5, 6 Br, CH₃ Undisclosed Halogenation at C5 enhances electrophilicity for further functionalization.

Key Insights:

Substituent Position: 6-Position Substitution: Compounds substituted at the 6-position (e.g., 6-(m-tolyl), 6-CF₃-phenyl) are tailored for hydrophobic interactions in enzyme pockets. In contrast, 5-position substitutions (e.g., 5-bromo, 5-aryl) are often designed for hydrogen bonding with residues like G485 in FGFR1 . 3-Position Substitution: Pyrazolyl or amino groups at C3 enhance hinge-region binding in kinases, as seen in FGFR and TNIK inhibitors .

Ethynyl groups introduce rigidity and planar geometry, favoring π-π interactions in NOS inhibitors .

Biological Activity :

  • Kinase Inhibition : The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure for kinase inhibitors. For example, 5-(trifluoromethyl)-derivatives show TNIK inhibition (IC₅₀ < 100 nM) , while 3,5-disubstituted analogs target FGFR1 with submicromolar potency .
  • Mutant-Selectivity : The m-tolyl group in 6-substituted derivatives may confer selectivity for mutant c-KIT over wild-type isoforms, as seen in compound 16 (IC₅₀ = 60 nM for D816V mutant) .

Synthetic Accessibility: Suzuki-Miyaura coupling is the most common method for introducing aryl groups (e.g., m-tolyl, 3-CF₃-phenyl) at C5 or C6, typically yielding 60–96% . Ethynyl and pyrazolyl groups require Sonogashira or cyclocondensation reactions, respectively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.